Dilauryl peroxide
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Overview
Description
Dilauryl peroxide is an organic peroxide compound characterized by the presence of two dodecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to decompose and release oxygen, making them valuable in various chemical processes. This compound, in particular, is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilauryl peroxide can be synthesized through the reaction of dodecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows:
2C12H25OH+H2O2→C12H25O2C12H25+2H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of didodecyl peroxide involves large-scale reactors where dodecyl alcohol and hydrogen peroxide are mixed in the presence of an acid catalyst. The reaction mixture is maintained at an optimal temperature to maximize yield and minimize side reactions. The resulting didodecyl peroxide is then purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dilauryl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates to their oxidized forms.
Reduction: Under certain conditions, it can be reduced to dodecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the peroxide group.
Major Products
Oxidation: The major products are oxidized organic compounds.
Reduction: The major product is dodecyl alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Dilauryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
Dilauryl peroxide exerts its effects through the generation of free radicals. The peroxide bond undergoes homolytic cleavage to produce two dodecyl radicals:
C12H25O2C12H25→2C12H25⋅
These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also participate in oxidation reactions, converting substrates to their oxidized forms.
Comparison with Similar Compounds
Similar Compounds
Dibenzoyl peroxide: Another organic peroxide used as a radical initiator.
Di-tert-butyl peroxide: Known for its stability and use in polymerization reactions.
Dicumyl peroxide: Used in the cross-linking of polymers.
Uniqueness
Dilauryl peroxide is unique due to its long dodecyl chains, which impart specific solubility and reactivity properties. Its ability to generate dodecyl radicals makes it particularly useful in the synthesis of polymers with unique properties.
Properties
CAS No. |
2895-03-6 |
---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-dodecylperoxydodecane |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
LGJCFVYMIJLQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOOCCCCCCCCCCCC |
Origin of Product |
United States |
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